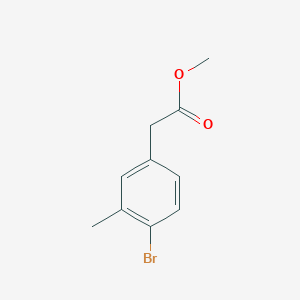
Methyl 2-(4-bromo-3-methylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(4-bromo-3-methylphenyl)acetate” is a chemical compound with the CAS Number: 885681-93-6 . It has a molecular weight of 243.1 and its IUPAC name is methyl (4-bromo-3-methylphenyl)acetate . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11BrO2 . The InChI code for this compound is 1S/C10H11BrO2/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzylic compounds like this one often undergo free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .科学的研究の応用
Synthesis and Characterization
- Methyl 2-(4-bromo-3-methylphenyl)acetate has been utilized in various synthesis and characterization processes in organic chemistry. For instance, the compound has been used in the synthesis of new Schiff bases and Thiazolidinone derivatives, which were then evaluated for antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014). Moreover, the compound has been involved in the formation of 2-(4-bromo-3-methylphenoxy)acetate, leading to various substituted methylamines, ethylamines, and acetic acids with potential biological activity (Beaton, Chapman, Clarke, & Willis, 1976).
Organic Chemistry Experiments and Education
- This compound has been used in educational settings, specifically in undergraduate organic chemistry experiments. It has been shown to improve students' interest and skills in scientific research and experimental techniques. For example, an experiment involving the preparation of Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate from 2-bromothiophene demonstrates the practical applications of this compound in an educational context (Min, 2015).
Novel Routes to Other Derivatives
- The compound has also been a key player in the discovery of novel routes for the synthesis of various derivatives. For instance, it has been used in the synthesis of phospho sugar derivatives and glycosyl compounds (Ikai, Iida, & Yamashita, 1989), as well as in the synthesis of other complex organic compounds with potential applications in various fields of chemistry and pharmacology (Skladchikov, Fatykhov, & Gataullin, 2012).
Role in Molecular Modelling and Drug Discovery
- The compound has played a significant role in molecular modelling and drug discovery. It has been used in the design and synthesis of novel compounds as potential aldose reductase inhibitors, which are significant in the treatment of diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Crystallography and Spectroscopy
- In the realm of crystallography and spectroscopy, this compound has been instrumental in the synthesis and crystal structure analysis of related compounds. These studies provide insights into molecular interactions and structural conformations essential for further research in materials science and pharmaceuticals (Yaman, Cakmak, Dege, Odabaşoǧlu, Pavlenko, & Kutuk, 2019).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
作用機序
Mode of Action
It’s possible that it may interact with its targets through a variety of mechanisms, potentially including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s possible that it may be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could potentially influence its bioavailability.
Result of Action
Given its potential involvement in the suzuki–miyaura cross-coupling reaction , it may play a role in the formation of carbon–carbon bonds.
Action Environment
The action, efficacy, and stability of Methyl 2-(4-bromo-3-methylphenyl)acetate can be influenced by various environmental factors. For instance, its storage temperature is known to be room temperature , suggesting that it may be stable under normal conditions.
特性
IUPAC Name |
methyl 2-(4-bromo-3-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGXSFZJYWMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885681-93-6 |
Source


|
| Record name | methyl 2-(4-bromo-3-methylphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

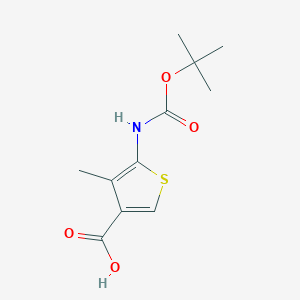
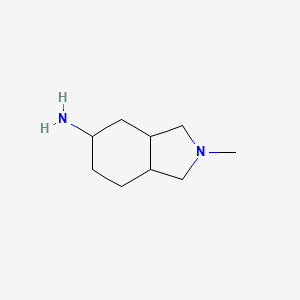


![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2526939.png)
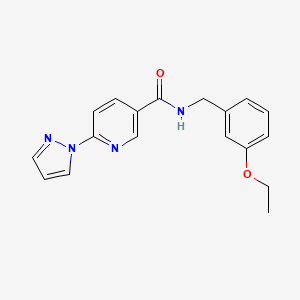
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2526943.png)
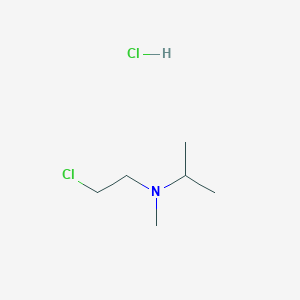

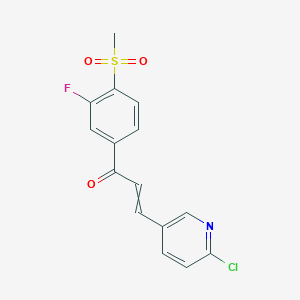
![5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2526948.png)
![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)
![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2526954.png)
